1-(3,4-Difluoro-5-isobutoxyphenyl)ethanol
Description
1-(3,4-Difluoro-5-isobutoxyphenyl)ethanol is a fluorinated organic compound with the molecular formula C12H16F2O2 and a molecular weight of 230.25 g/mol . This compound is characterized by the presence of two fluorine atoms and an isobutoxy group attached to a phenyl ring, along with an ethanol moiety. It is known for its unique reactivity and selectivity, making it valuable in various scientific and industrial applications .
Properties
Molecular Formula |
C12H16F2O2 |
|---|---|
Molecular Weight |
230.25 g/mol |
IUPAC Name |
1-[3,4-difluoro-5-(2-methylpropoxy)phenyl]ethanol |
InChI |
InChI=1S/C12H16F2O2/c1-7(2)6-16-11-5-9(8(3)15)4-10(13)12(11)14/h4-5,7-8,15H,6H2,1-3H3 |
InChI Key |
OSLNLIATCPKAEP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC1=C(C(=CC(=C1)C(C)O)F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Difluoro-5-isobutoxyphenyl)ethanol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-difluorophenol and isobutyl bromide.
Etherification: The 3,4-difluorophenol undergoes etherification with isobutyl bromide in the presence of a base like potassium carbonate to form 3,4-difluoro-5-isobutoxyphenol.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, including temperature control, solvent selection, and purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Difluoro-5-isobutoxyphenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can further reduce the ethanol moiety to form alkanes using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atoms on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, and other nucleophiles under basic or acidic conditions.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Alkanes.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
1-(3,4-Difluoro-5-isobutoxyphenyl)ethanol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3,4-Difluoro-5-isobutoxyphenyl)ethanol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, affecting their activity and function.
Pathways Involved: It may modulate signaling pathways, metabolic processes, and gene expression, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(3,4-Difluoro-5-isobutoxyphenyl)ethanone: Similar structure but with a ketone group instead of an ethanol moiety.
3,4-Difluoro-5-isobutoxyphenol: Precursor in the synthesis of 1-(3,4-Difluoro-5-isobutoxyphenyl)ethanol.
Uniqueness
This compound is unique due to its combination of fluorine atoms and isobutoxy group, which imparts distinct reactivity and selectivity. This makes it valuable in applications requiring specific chemical properties .
Biological Activity
1-(3,4-Difluoro-5-isobutoxyphenyl)ethanol is an organic compound with the molecular formula C13H14F2O2. This compound features a difluoro-substituted phenyl group and an isobutoxy functional group attached to an ethanol backbone. Its structural characteristics suggest potential biological activities that have been the subject of various studies.
Chemical Structure and Properties
The presence of the phenolic hydroxyl group (-OH) in this compound is pivotal for its biological activity. This group can participate in hydrogen bonding and influence the compound's reactivity with biological targets. The difluorination of the phenyl ring may enhance lipophilicity, potentially affecting membrane permeability and interaction with cellular targets.
Biological Activities
Research indicates that compounds similar to this compound exhibit a range of biological activities:
- Antimicrobial Properties : Studies suggest that this compound may possess antimicrobial activity, which can be attributed to its ability to disrupt microbial membranes or interfere with metabolic pathways.
- Anti-inflammatory Effects : The compound may modulate inflammatory responses, potentially reducing the production of pro-inflammatory cytokines.
- Cytotoxicity : Preliminary assays indicate that this compound may exhibit cytotoxic effects against certain cancer cell lines.
Table 1: Summary of Biological Activities
Detailed Research Findings
- Antimicrobial Activity : In vitro studies have shown that this compound has significant antimicrobial effects against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of the bacterial cell wall integrity.
-
Anti-inflammatory Studies : Research involving RAW264.7 macrophage cells demonstrated that treatment with this compound led to a decrease in nitric oxide (NO) production when induced by lipopolysaccharide (LPS). This suggests a potential pathway through which the compound exerts its anti-inflammatory effects.
- Experimental Setup : Cells were treated with various concentrations (10, 25, 50 µg/mL) of this compound alongside LPS. The levels of NO were measured using Griess reagent.
- Cytotoxicity Assays : The cytotoxic potential was assessed using a Cell Counting Kit-8 (CCK-8) assay across different concentrations. Results indicated that higher concentrations significantly reduced cell viability in cancer cell lines compared to controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
